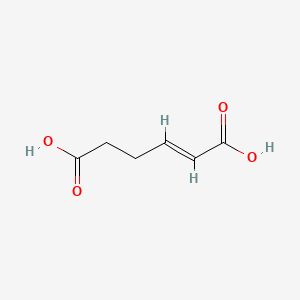
octahydropentalene-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropentalene-1,6-dione: is an organic compound with the molecular formula C8H10O2 . It is characterized by its bicyclic structure, which includes two fused cyclopentane rings and two ketone groups. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalene-1,6-dione can be achieved through various methods. One common approach involves the catalytic hydrogenation of pentalene derivatives. For example, the reduction of pentalene-1,6-dione using hydrogen gas in the presence of a platinum catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Octahydropentalene-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohols or alkanes.
Substitution: The ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with platinum (Pt) or palladium (Pd) catalysts.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often used for nucleophilic substitution.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octahydropentalene-1,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of octahydropentalene-1,6-dione is closely related to its conformational dynamics. The compound exhibits pseudorotation, which allows it to adopt multiple conformations. This flexibility can influence its interactions with biological targets and its overall bioactivity . The partial mobility of the fused cyclopentane rings plays a crucial role in its function and biomedical properties .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1,6-pentalenedione: Similar structure but with fewer hydrogen atoms.
Cyclopentane derivatives: Compounds with a single cyclopentane ring.
Decahydro-1H,8H-dicyclopenta[a,h]pentalene: A more complex polycyclic compound.
Uniqueness: Octahydropentalene-1,6-dione is unique due to its bicyclic structure with two fused cyclopentane rings and two ketone groups. This structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
90953-74-5 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



